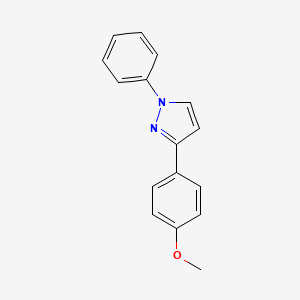
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a diazonium salt that is commonly used in organic synthesis and analytical chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the synthesis of azo dyes and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with naphthalene-1,5-disulphonic acid. The reaction conditions generally include:
Diazotization: 4-Methyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with naphthalene-1,5-disulphonic acid in an aqueous medium to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents.
Coupling Reactions: Phenols, aromatic amines, and alkaline conditions are typically used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives.
Aplicaciones Científicas De Investigación
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also be reduced to an amino group, which can further react with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methylbenzenediazonium chloride
- 2-Methyl-4-nitrobenzenediazonium sulfate
Uniqueness
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is unique due to its combination of a diazonium group with a nitro group and a naphthalene-1,5-disulphonate moiety. This structure provides a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications. Its ability to form stable azo compounds and its reactivity in substitution and reduction reactions set it apart from other similar compounds.
Propiedades
Número CAS |
85223-03-6 |
|---|---|
Fórmula molecular |
C24H18N6O10S2 |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(9-8)7(4-5)10(11)12/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
Clave InChI |
DROLVKHTCNCZRB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
85223-03-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





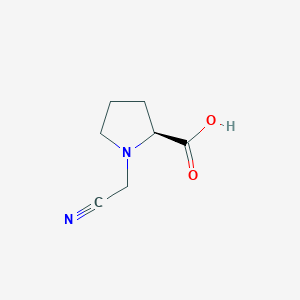

![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
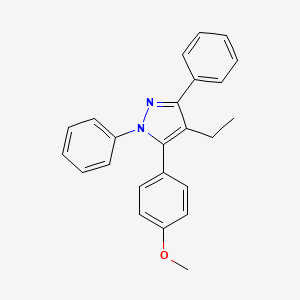

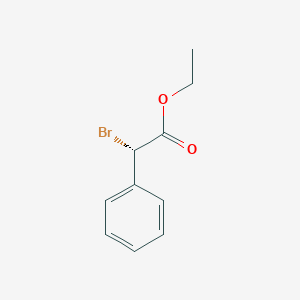
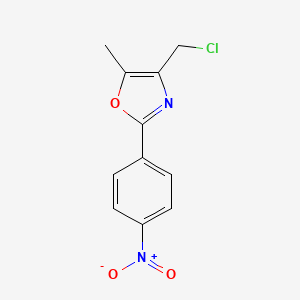
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
